molecular formula C21H20N4O3S2 B3298524 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 897486-12-3

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B3298524
CAS No.: 897486-12-3
M. Wt: 440.5 g/mol
InChI Key: HQPPDHKFFSNNBO-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the piperazine moiety: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the desired piperazinyl benzothiazole derivative.

    Functionalization with methoxy groups:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:

    2-(4-aminophenyl)benzothiazole: Known for its anticancer activity.

    2-(2-hydroxyphenyl)benzothiazole: Used as a fluorescent probe in biological imaging.

    2-(4-methylphenyl)benzothiazole: Exhibits antimicrobial properties

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-27-15-5-6-16(28-2)19-18(15)23-21(30-19)25-9-7-24(8-10-25)20(26)13-3-4-14-17(11-13)29-12-22-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPPDHKFFSNNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

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